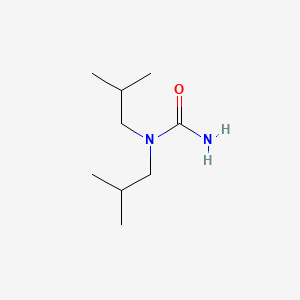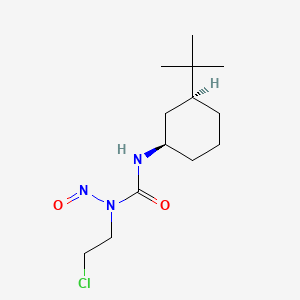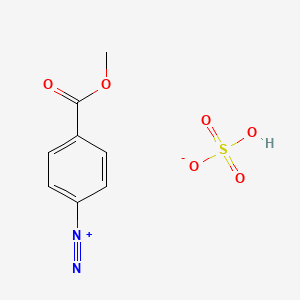
4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is often used in organic synthesis due to its ability to undergo a variety of chemical reactions, making it a versatile intermediate in the preparation of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate typically involves the diazotization of 4-(methoxycarbonyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is usually performed at low temperatures to stabilize the diazonium ion formed during the process .
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to maintain the low temperatures required and to handle the potentially hazardous nature of diazonium salts.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate can undergo several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reaction: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in the presence of a base like sodium hydroxide.
Major Products Formed
Substitution Products: Aryl halides, phenols, and nitriles.
Azo Compounds: Formed by coupling with phenols or aromatic amines, resulting in compounds with vivid colors used in dyes and pigments.
Applications De Recherche Scientifique
4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution and coupling reactions, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium tetrafluoroborate
- 4-Aminobenzenediazonium chloride
Uniqueness
4-(Methoxycarbonyl)benzene-1-diazonium hydrogen sulfate is unique due to the presence of the methoxycarbonyl group, which can influence the reactivity and stability of the diazonium ion. This makes it particularly useful in specific synthetic applications where other diazonium salts might not be as effective .
Propriétés
Numéro CAS |
76148-96-4 |
|---|---|
Formule moléculaire |
C8H8N2O6S |
Poids moléculaire |
260.23 g/mol |
Nom IUPAC |
hydrogen sulfate;4-methoxycarbonylbenzenediazonium |
InChI |
InChI=1S/C8H7N2O2.H2O4S/c1-12-8(11)6-2-4-7(10-9)5-3-6;1-5(2,3)4/h2-5H,1H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
SMZRRBKMQAMWJI-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)[N+]#N.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)
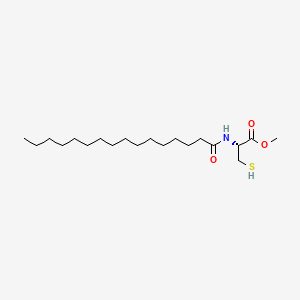
![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)

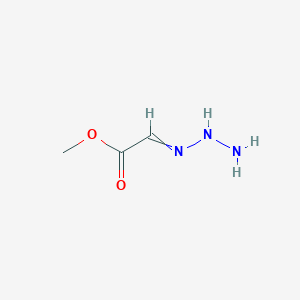
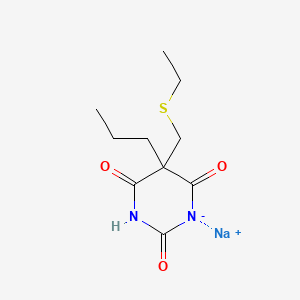
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
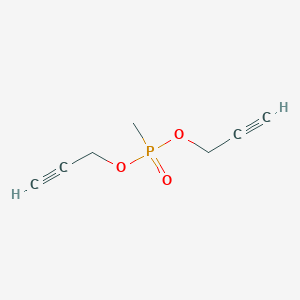
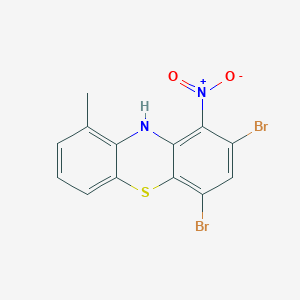
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
